molecular formula C7H14N2O3 B073602 N(6)-Formyl-L-lysine CAS No. 1190-48-3

N(6)-Formyl-L-lysine

Cat. No.: B073602
CAS No.: 1190-48-3
M. Wt: 174.20 g/mol
InChI Key: KLPJXDPPMSJWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-formamidohexanoic acid is an alpha-amino acid.

Mechanism of Action

Biological Activity

N(6)-Formyl-L-lysine (F-Lys) is a modified form of the amino acid lysine, recognized for its role as a post-translational modification (PTM) in proteins, particularly histones. This article examines the biological activity of this compound, focusing on its formation, distribution, and implications for cellular functions and disease states.

Formation and Sources

This compound arises primarily through the reaction of lysine with formaldehyde, a process that can occur endogenously in cells. Studies have shown that formaldehyde is a significant source of N(6)-formylation in proteins, particularly under conditions of oxidative stress. This modification is prevalent in various cellular compartments and is especially abundant in histone proteins, where it can interfere with other PTMs such as acetylation and methylation .

Mechanism of Formation

  • Chemical Reaction : The formation of this compound involves the electrophilic attack of formaldehyde on the amino group of lysine.
  • Endogenous Sources : Endogenous formaldehyde can result from metabolic processes, including the breakdown of methanol and the metabolism of certain amino acids .

Distribution in Proteins

Research indicates that this compound modifications are widely distributed among histone proteins. In human TK6 cells, N(6)-formyllysine was found at a rate of 1 to 4 modifications per 10,000 lysines, contrasting sharply with higher levels of other modifications such as acetylation (1.5 to 380 modifications per 10,000 lysines) and methylation . This suggests that while N(6)-formylation is less frequent than acetylation or methylation, it plays a critical role in regulating protein function.

Interference with Gene Expression

This compound has been implicated in the regulation of gene expression due to its potential to disrupt normal signaling pathways associated with acetylation and methylation. This interference can lead to altered chromatin structure and gene activity, contributing to pathophysiological conditions such as cancer and neurodegenerative diseases .

Case Studies

  • Oxidative Stress : In cellular models exposed to oxidative stress, increased levels of this compound were observed. This suggests a link between oxidative damage and the accumulation of this modification in proteins .
  • Human Exposure : Studies measuring this compound adducts in human serum revealed similar concentrations across different populations, indicating a baseline level of exposure to formaldehyde and its derivatives .

Quantification Challenges

Quantifying this compound poses challenges due to its spontaneous formation during sample preparation and analysis. Advanced techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure this modification in various biological samples .

Properties

IUPAC Name

2-amino-6-formamidohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-6(7(11)12)3-1-2-4-9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPJXDPPMSJWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-48-3
Record name NSC334317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(6)-Formyl-L-lysine
Reactant of Route 2
Reactant of Route 2
N(6)-Formyl-L-lysine
Reactant of Route 3
N(6)-Formyl-L-lysine
Reactant of Route 4
Reactant of Route 4
N(6)-Formyl-L-lysine
Reactant of Route 5
N(6)-Formyl-L-lysine
Reactant of Route 6
N(6)-Formyl-L-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.